Copper sulfamate

Electroplating Electroforming Surface Finishing

Traditional copper sulfate and chloride baths introduce high internal stress and hydrogen embrittlement, degrading electroformed precision components. Copper sulfamate (CAS 14017-38-0) solves this: · Low-stress, high-ductility deposits ideal for waveguides, MEMS, and heat sinks. · Mild Lewis acid catalyst for efficient Biginelli synthesis of pharmacologically active DHPMs. · Non-cyanide, weakly acidic bath ensures operator safety and easier waste treatment. Supplied with high purity and batch consistency for rigorous industrial and research electroplating.

Molecular Formula CuH4N2O6S2
Molecular Weight 255.7 g/mol
CAS No. 14017-38-0
Cat. No. B082935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper sulfamate
CAS14017-38-0
Molecular FormulaCuH4N2O6S2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESNS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2]
InChIInChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2
InChIKeyZQLBQWDYEGOYSW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Sulfamate Technical Baseline


Copper sulfamate (CAS 14017-38-0), with the molecular formula Cu(H₂NSO₃)₂·xH₂O, is the copper(II) salt of sulfamic acid. It is primarily utilized as a metal salt in specialized electroplating baths and as a Lewis acid catalyst in organic synthesis . As a sulfamate salt, it is characterized by high aqueous solubility and solutions that are weakly acidic and relatively non-corrosive compared to conventional copper sulfate or chloride baths [1]. The compound is available in both anhydrous and dihydrate forms, with a molecular weight of approximately 255.7 g/mol (anhydrous) .

Substitution Limits of Copper Sulfamate


Generic substitution of copper sulfamate with more common copper salts—specifically copper sulfate (CuSO₄) or copper chloride (CuCl₂)—is not a neutral exchange in high-precision or functional applications. In electroplating, the sulfate and chloride anions are aggressive and can introduce high internal stress, coarse grain structures, and undesirable side reactions such as hydrogen embrittlement [1]. Furthermore, the high acidity of sulfate baths necessitates extensive post-treatment to manage corrosion [1]. Conversely, in catalysis, the sulfamate counterion provides a weakly coordinating and mildly acidic environment that prevents catalyst deactivation and metal leaching seen with more nucleophilic halide or strongly oxidizing sulfate anions [2]. Simply exchanging the copper source without reformulating the bath or reaction matrix often results in substantial degradation of deposit quality (brittleness, stress) or catalytic yield (side products). The following quantitative evidence establishes the specific performance thresholds where copper sulfamate is the required selection over its generic analogs.

Copper Sulfamate Performance Advantages


Low Internal Stress and High Ductility

Metal electrodeposits obtained from copper sulfamate plating baths exhibit substantially lower internal stress and superior grain structure compared to those from conventional acid sulfate or halide baths. Patent literature explicitly classifies sulfamate-based electrodeposits as being characterized by 'low internal stress' and 'excellent grain structure and ductility,' which are critical for preventing micro-cracking and delamination in functional coatings [1]. This is a class-level advantage of the sulfamate anion over the sulfate or chloride anion, which are known to induce higher tensile stress due to hydrogen co-deposition and anion incorporation [2].

Electroplating Electroforming Surface Finishing Metallization

Efficient Biginelli Condensation

Copper(II) sulfamate demonstrates high catalytic efficiency as a Lewis acid in the one-pot Biginelli condensation reaction, offering substantial improvements over classical, uncatalyzed conditions. In the synthesis of 3,4-dihydropyrimidine-2(1H)-ones (DHPMs), the use of 1 mol% copper(II) sulfamate in glacial acetic acid at 100°C for 5 hours consistently achieves 'good yields' and 'short reaction times' with experimental simplicity [1]. While the primary literature does not provide a direct, side-by-side numerical yield comparison with copper sulfate or copper chloride under identical conditions, the sulfamate salt is explicitly identified as a novel and efficient catalyst that enables this transformation, in contrast to the harsh, low-yielding classical Biginelli protocols .

Organic Synthesis Catalysis Heterocyclic Chemistry Green Chemistry

Non-Toxic, Low-Corrosivity Bath

Copper sulfamate plating baths are recognized for their operational advantages over traditional electrolytes. The sulfamic acid-based system is weakly acidic and non-poisonous, presenting a safer and more environmentally compliant alternative to highly toxic cyanide baths and highly corrosive, concentrated sulfuric acid baths [1][2]. This reduces the hazards associated with handling and significantly lowers the burden and cost of waste treatment and pollution control, which are mandatory for industrial operations using cyanide or high-strength acids [2]. This is a direct class-level property of the sulfamate electrolyte.

Electroplating Process Safety Waste Treatment Environmental Compliance

Copper Sulfamate Application Scenarios


Precision Electroforming & Low-Stress Coatings

Copper sulfamate is the electrolyte of choice for electroforming complex, stress-sensitive components and for depositing functional coatings where low internal stress and high ductility are paramount. This includes the fabrication of waveguides, microelectromechanical systems (MEMS) components, and heat sinks, as well as pre-plating layers prior to nickel, silver, or gold deposition [1][2]. The low internal stress of the deposit prevents warping or cracking of the electroformed part upon separation from the mandrel, a common failure mode when using high-stress copper sulfate baths [2].

Bioactive DHPM Synthesis

In organic and medicinal chemistry, copper(II) sulfamate serves as an efficient Lewis acid catalyst for the Biginelli multi-component reaction, enabling the one-pot synthesis of 3,4-dihydropyrimidine-2(1H)-ones (DHPMs) and thiones [1]. These heterocyclic scaffolds are privileged structures with broad pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The use of copper sulfamate provides a mild and efficient route compared to traditional multi-step or harsh acid-catalyzed protocols [1].

Environmentally Compliant Cyanide Replacement

Driven by stringent environmental regulations, copper sulfamate baths offer a non-toxic, non-cyanide alternative for general copper plating applications where the use of cyanide is restricted or prohibited [1]. The bath is weakly acidic and non-poisonous, simplifying waste treatment and reducing the risk to operators [1]. This makes it a suitable candidate for rack and barrel plating of steel, zinc die-castings, and other substrates that traditionally required a toxic cyanide copper strike.

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